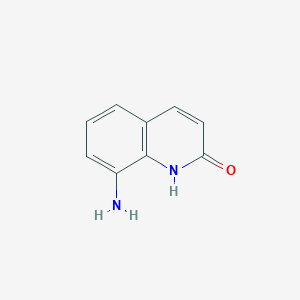

8-Aminoquinolin-2(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-amino-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-7-3-1-2-6-4-5-8(12)11-9(6)7/h1-5H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYXAGNHPWGDUPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)NC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50536602 | |

| Record name | 8-Aminoquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50536602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53868-02-3 | |

| Record name | 8-Aminoquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50536602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-amino-1,2-dihydroquinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Aminoquinolin-2(1H)-one: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 8-Aminoquinolin-2(1H)-one, a heterocyclic amine with potential applications in medicinal chemistry and materials science. We will delve into its chemical structure, physicochemical properties, synthetic methodologies, and current understanding of its biological significance.

Core Molecular Identity and Structure

This compound, also known as 8-amino-carbostyril, is a derivative of the quinoline scaffold. Its structure features a bicyclic system composed of a benzene ring fused to a pyridin-2-one ring, with an amino group substituted at the 8-position. The presence of the lactam (cyclic amide) functionality in the pyridinone ring distinguishes it from the more commonly studied 8-aminoquinoline.

The chemical identity of this compound is defined by the following identifiers:

The tautomeric equilibrium between the lactam (quinolin-2(1H)-one) and lactim (2-hydroxyquinoline) forms is a key characteristic of this class of compounds. Spectroscopic and computational studies have shown that the quinolin-2(1H)-one form is the predominant tautomer in both non-aqueous solutions and the solid state. This stability is attributed to the formation of strong hydrogen-bonded dimers.

Physicochemical and Spectroscopic Properties

Understanding the physical and spectroscopic properties of this compound is crucial for its handling, characterization, and application in experimental settings.

Physicochemical Data

The following table summarizes the known and predicted physicochemical properties of this compound.

| Property | Value | Source |

| Appearance | Crystalline Powder | General observation for similar compounds |

| Boiling Point | 417.5 ± 45.0 °C (Predicted) | [1] |

| Density | 1.287 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 11.35 ± 0.70 (Predicted) | [1] |

Spectroscopic Characterization

While detailed, experimentally verified spectra for this compound are not widely published, the expected spectroscopic features can be inferred from its structure and data from analogous compounds.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzene and pyridinone rings. The protons of the amino group will likely appear as a broad singlet. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing lactam functionality.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display nine distinct signals corresponding to the carbon atoms in the bicyclic system. The carbonyl carbon of the lactam will be the most downfield signal, typically in the range of 160-170 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the N-H stretching of the amino group (around 3300-3500 cm⁻¹) and the C=O stretching of the lactam (around 1650-1680 cm⁻¹). Aromatic C-H and C=C stretching vibrations will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (160.17 m/z). Fragmentation patterns would likely involve the loss of CO and HCN from the pyridinone ring.

Synthesis of this compound

The synthesis of this compound can be approached through several strategies, with the most logical and likely successful route being the reduction of its nitro precursor, 8-nitroquinolin-2(1H)-one.

Synthetic Pathway Overview

The following diagram illustrates a plausible and efficient synthetic route to this compound.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Reduction of 8-Nitroquinolin-2(1H)-one

This protocol is a generalized procedure based on standard methods for the reduction of aromatic nitro compounds. Optimization of reaction conditions may be necessary.

Materials:

-

8-Nitroquinolin-2(1H)-one

-

10% Palladium on Carbon (Pd/C) or Tin(II) chloride (SnCl₂)

-

Hydrazine hydrate or concentrated Hydrochloric acid (HCl)

-

Methanol or Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Filtration setup (e.g., Celite pad)

-

Rotary evaporator

Procedure (Catalytic Hydrogenation):

-

Reactor Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 8-Nitroquinolin-2(1H)-one (1.0 mmol) in methanol (10-20 mL).

-

Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the suspension.

-

Hydrogen Source: Add hydrazine hydrate (5.0-10.0 mmol) dropwise to the stirring suspension at room temperature. The reaction can be exothermic.

-

Reaction: Heat the mixture to reflux (approximately 65 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).

Biological Activity and Potential Applications

While the parent 8-aminoquinoline scaffold is renowned for its antimalarial properties, with derivatives like primaquine being clinically significant, the biological profile of this compound itself is less explored.[2][3][4] However, research into its derivatives provides valuable insights into its potential as a pharmacophore.

Derivatives as Bioactive Agents

-

β2-Adrenoceptor Agonists: A series of novel β2-adrenoceptor agonists with a 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one moiety have been designed and synthesized.[5][6] Certain compounds in this series exhibited potent agonistic effects and produced significant airway smooth muscle relaxation, suggesting potential for the treatment of respiratory diseases like asthma and COPD.[5][6]

-

Anticancer and Antimicrobial Potential: The broader class of quinolin-2-one derivatives has been investigated for various biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.[4] Furthermore, glycoconjugates of 8-aminoquinoline have been synthesized and evaluated for their ability to inhibit cancer cell proliferation, with some derivatives showing improved cytotoxicity and selectivity for cancer cells compared to their 8-hydroxyquinoline counterparts.[7][8]

The following diagram illustrates the workflow for evaluating the biological activity of novel quinolinone derivatives.

Caption: Workflow for biological evaluation of synthesized compounds.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. Based on data for the closely related 8-aminoquinoline, it should be considered a potential skin and eye irritant.[9]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion and Future Directions

This compound represents a valuable, yet underexplored, scaffold in medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its derivatives have shown promise in targeting important biological pathways. Future research should focus on the following areas:

-

Full Characterization: Detailed experimental determination of the physicochemical and spectroscopic properties of the parent compound is needed.

-

Biological Screening: A comprehensive biological evaluation of this compound against a diverse panel of targets is warranted to uncover its intrinsic bioactivity.

-

Library Synthesis: The development of synthetic libraries based on the this compound core could lead to the discovery of novel therapeutic agents with improved potency and selectivity.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the chemical and biological landscape of this compound.

References

-

Xing, J., et al. (2019). Design, synthesis and biological evaluation of 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one derivatives as potent β2-adrenoceptor agonists. Bioorganic & Medicinal Chemistry, 27(12). Available from: [Link]

-

Xing, J., et al. (2019). Design, synthesis and biological evaluation of 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one derivatives as potent β2-adrenoceptor agonists. PubMed. Available from: [Link]

-

8-Aminoquinoline. PubChem. Available from: [Link]

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. Available from: [Link]

-

Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. PMC. Available from: [Link]

-

Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. PubMed. Available from: [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Available from: [Link]

-

Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. NIH. Available from: [Link]

-

Al-Bayati, R. I., et al. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]

- 5. Synthesis of 2-Amino-8-hydroxyquinoline [carbogen-amcis.com]

- 6. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [mdpi.com]

- 7. 8-Aminoquinoline | C9H8N2 | CID 11359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 8-Amino-4-methylcarbostyril | C10H10N2O | CID 459667 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis Pathways for the 8-Aminoquinolin-2(1H)-one Scaffold

An In-Depth Technical Guide

Introduction: The Strategic Importance of the 8-Aminoquinolin-2(1H)-one Core

The quinolin-2(1H)-one, or carbostyril, framework is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide spectrum of biological activities. The introduction of an amino group at the C8 position creates the this compound scaffold, a critical pharmacophore and a versatile synthetic intermediate. This modification significantly influences the molecule's electronic properties and three-dimensional structure, enabling it to serve as a key building block for potent therapeutic agents. Notably, derivatives of this scaffold, such as 8-hydroxyquinolin-2(1H)-one analogues, have been identified as powerful β2-adrenoceptor agonists for treating respiratory diseases.[1][2] The 8-amino group also provides a crucial synthetic handle for further molecular elaboration, making this scaffold highly valuable for constructing libraries of novel drug candidates.

This guide provides a comprehensive overview of the principal synthetic strategies for accessing the this compound core, focusing on the underlying chemical logic, field-proven methodologies, and modern synthetic innovations.

Part 1: Foundational Strategies for Constructing the Quinolin-2(1H)-one Ring

Understanding the synthesis of the core quinolin-2(1H)-one ring is paramount before addressing the specific introduction of the 8-amino substituent. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern.

Classical Intramolecular Cyclization Methods

Classical name reactions provide robust and time-tested routes to the quinolinone skeleton. The Camps cyclization is a cornerstone of this approach.

The Camps Cyclization: This reaction involves the base-catalyzed intramolecular cyclization of an N-(2-acylaryl)amide. The mechanism proceeds via an intramolecular aldol-type condensation. The choice of the substrate and reaction conditions is critical, as it can lead to the formation of either quinolin-2-one or quinolin-4-one isomers.[3] To favor the desired quinolin-2(1H)-one product, the reaction is designed to proceed through the deprotonation of the amide's α-CH2 group, which then attacks the aryl ketone.

Causality Behind Experimental Choices: The use of a strong base (e.g., NaOH or KOH) is essential to generate the enolate from the N-acyl group, which is a key nucleophilic intermediate. The reaction temperature is carefully controlled to manage the equilibrium between the kinetic and thermodynamic products, thereby maximizing the yield of the desired 2-quinolone isomer.

Modern Transition-Metal Catalyzed Syntheses

In recent years, palladium-catalyzed reactions have emerged as highly efficient and modular methods for constructing the quinolin-2(1H)-one scaffold, often with greater step economy than classical routes.[4][5]

Palladium-Catalyzed Annulation: These strategies frequently employ a cascade reaction involving C-H bond activation, C-C bond formation, and subsequent intramolecular cyclization.[4] For instance, substituted anilines can be coupled with acrylates in the presence of a palladium catalyst. An in situ generated amide is often the key to initiating the C-H activation step, leading to a highly efficient assembly of the quinolinone core.[4] This approach offers significant advantages in terms of substrate scope and functional group tolerance.

Expertise in Action: The selection of the palladium catalyst (e.g., Pd(OAc)2), ligands, and oxidants is critical for reaction efficiency. The oxidant, often a copper salt like Cu(OAc)2, is necessary to regenerate the active Pd(II) catalyst, ensuring the catalytic cycle proceeds smoothly.

Part 2: Strategic Pathways to the this compound Scaffold

Two primary retrosynthetic strategies dominate the synthesis of this target scaffold: a "late-stage functionalization" approach, where the amino group is introduced after the quinolinone ring is formed, and an "early-stage functionalization" approach, which utilizes a pre-functionalized starting material.

Retrosynthetic Analysis

Caption: Retrosynthetic approaches to the target scaffold.

Strategy A: Late-Stage Functionalization via Nitration and Reduction

This is the most established and widely documented pathway. It leverages the robust chemistry of nitration on the electron-rich quinoline ring system, followed by a straightforward reduction.

Step 1: Synthesis and Nitration of the Quinolinone Core The synthesis begins with the construction of the quinolin-2(1H)-one ring using one of the foundational methods described in Part 1. Subsequently, the quinolinone is subjected to nitration. The nitration of quinoline itself typically yields a mixture of 5-nitro and 8-nitro derivatives, which must be separated.[6] The directing effects of the substituents on the ring will influence the regioselectivity of this electrophilic aromatic substitution.

Step 2: Reduction of the 8-Nitro Group The pivotal step in this strategy is the reduction of the 8-nitroquinolin-2(1H)-one intermediate to the target 8-amino compound. This transformation can be achieved with high efficiency using several methods.

-

Catalytic Hydrogenation: This is often the method of choice due to its clean reaction profile and high yields. The reaction is typically performed using a palladium-on-carbon (Pd/C) or Adams' catalyst (PtO2) under a hydrogen atmosphere.[7] The primary byproduct is water, simplifying the purification process to a simple filtration of the catalyst followed by solvent removal.

-

Chemical Reduction: Reagents such as tin(II) chloride (SnCl2) in hydrochloric acid or sodium dithionite (Na2S2O4) are also effective. The original synthesis of 8-aminoquinoline involved reduction with tin powder in HCl.[6] These methods are advantageous when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups.

Workflow for Strategy A

Caption: Experimental workflow for the Late-Stage Functionalization strategy.

Strategy B: Ring Construction from a Pre-Functionalized Precursor

This approach builds the quinolinone ring onto an aniline derivative that already contains the 8-amino group, or a precursor like a nitro group. This can be more convergent and avoid potential issues with regioselectivity during nitration.

A common execution of this strategy involves a Friedländer-type synthesis. The Friedländer synthesis classically involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an active methylene group (e.g., an acetoacetic ester).[8]

Illustrative Pathway:

-

Start with a 2-amino-6-nitrobenzaldehyde. The nitro group serves as a precursor to the target 8-amino group.

-

Condensation: React this aldehyde with a molecule containing an α-methylene group adjacent to a carbonyl, such as ethyl acetoacetate, under basic or acidic conditions.

-

Cyclization and Tautomerization: The initial condensation product undergoes intramolecular cyclization and dehydration to form the quinolinone ring.

-

Final Reduction: The nitro group is then reduced to the amine in the final step, yielding the this compound scaffold.

Rationale for Precursor Choice: Starting with a pre-functionalized aniline derivative provides absolute control over the position of the eventual amino group, bypassing the need for isomer separation that is often required in Strategy A. This is particularly advantageous for complex molecules where nitration might occur at multiple sites.

Part 3: Quantitative Data & Experimental Protocols

Table 1: Comparison of Reduction Methods for 8-Nitroquinolin-2(1H)-one

| Reduction Method | Typical Reagents & Conditions | Typical Yield | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂ (1-4 atm), Pd/C or PtO₂ catalyst, in EtOH or EtOAc | >95% | High yield, clean reaction, simple workup (filtration).[7] | Requires specialized hydrogenation equipment; catalyst can be pyrophoric. |

| Metal/Acid Reduction | SnCl₂·2H₂O, conc. HCl, in EtOH, reflux | 80-90% | Inexpensive, tolerates some functional groups intolerant to H₂. | Requires stoichiometric amounts of metal salts, workup can be tedious. |

| Transfer Hydrogenation | Ammonium formate, Pd/C, in MeOH, reflux | 85-95% | Avoids the use of gaseous H₂, safer for standard lab setups. | Can be slower than direct hydrogenation. |

| Sodium Dithionite | Na₂S₂O₄, aq. NH₃ / THF | 70-85% | Mild conditions, useful for sensitive substrates. | Can require large excess of reagent, potential for side reactions. |

Detailed Experimental Protocol: Reduction via Catalytic Hydrogenation

This protocol describes the reduction of 8-Nitroquinolin-2(1H)-one to this compound.

Self-Validating System: This protocol is designed to be self-validating. The successful consumption of hydrogen, the disappearance of the starting material (monitored by TLC), and the isolation of the product with the expected spectral characteristics confirm the reaction's completion and efficacy.

Materials:

-

8-Nitroquinolin-2(1H)-one (1.0 eq)

-

10% Palladium on Carbon (Pd/C) (5-10 mol%)

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc) (approx. 20 mL per gram of substrate)

-

Hydrogen (H₂) gas supply

-

Parr Hydrogenation Apparatus or a balloon setup

-

Celite®

Procedure:

-

Vessel Preparation: To a suitable high-pressure reaction vessel (e.g., a Parr bottle) or a round-bottom flask, add 8-Nitroquinolin-2(1H)-one.

-

Solvent and Catalyst Addition: Add the solvent (EtOH or EtOAc) followed by the careful addition of 10% Pd/C. Causality Note: Polar protic solvents like ethanol are excellent for this reaction as they readily dissolve the starting material and facilitate the proton transfer steps on the catalyst surface.

-

System Purge: Seal the vessel and purge the system with an inert gas (Nitrogen or Argon) three times to remove all oxygen.

-

Hydrogenation: Introduce hydrogen gas into the vessel to the desired pressure (typically 40-50 psi or using a balloon).

-

Reaction: Stir the mixture vigorously at room temperature. The progress of the reaction can be monitored by the uptake of hydrogen. Alternatively, the reaction can be monitored by thin-layer chromatography (TLC) until the starting material spot has completely disappeared. A typical reaction time is 2-6 hours.

-

Workup: Once the reaction is complete, carefully vent the hydrogen and purge the system again with an inert gas. Safety Note: The Pd/C catalyst is pyrophoric and can ignite in the presence of air and solvent. It must be handled with care while wet.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional solvent to ensure complete recovery of the product.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: The product is often of high purity after this procedure. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane).

References

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). MDPI. Retrieved from [Link]

- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), Part 2, Chapter 8. IIP Series.

-

Silva, L. F., & de Souza, R. O. M. A. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Molecules, 25(22), 5483. Retrieved from [Link]

-

Lee, S. B., Chun, S., Choi, S. H., Hong, J., et al. (2023). Iron-Catalyzed Oxidative Cyclization of 2-Amino Styrenes with Alcohols and Methyl Arenes for the Synthesis of Polysubstituted Quinolines. The Journal of Organic Chemistry, 88(15), 10587-10599. Retrieved from [Link]

-

Reddy, M. S., Thirupathi, N., & Kumar, Y. K. (2012). A quick and efficient route to substituted quinolines by electrophilic cyclization of 1-(2-aminoaryl)-2-yn-1-ols. RSC Advances, 2, 3349-3355. Retrieved from [Link]

-

Farkas, E., et al. (2007). Synthesis of New Quinoline Derivatives. Synthetic Communications, 37(11), 1797-1807. Retrieved from [Link]

- Various Authors. (n.d.). Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

-

Hao, Z., Zhou, X., Ma, Z., Zhang, C., Han, Z., Lin, J., & Lu, G. L. (2022). Dehydrogenative Synthesis of Quinolines and Quinazolines via Ligand-Free Cobalt-Catalyzed Cyclization of 2-Aminoaryl Alcohols with Ketones or Nitriles. The Journal of Organic Chemistry, 87(19), 12596-12607. Retrieved from [Link]

-

8-Aminoquinoline. (n.d.). In Wikipedia. Retrieved from [Link]

- Larock, R. C., & Yue, D. (2001). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron Letters, 42(35), 6011-6013.

-

Various Authors. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. Retrieved from [Link]

- Wang, Y., et al. (2018). Design, synthesis and biological evaluation of 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one derivatives as potent β2-adrenoceptor agonists. Bioorganic & Medicinal Chemistry, 27(12).

-

Basilicata, M. G., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules, 27(11), 3546. Retrieved from [Link]

- Various Authors. (2021). Strategies for the synthesis of 8-aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. Progress in Heterocyclic Chemistry.

-

Preparation of 8-aminoquinoline. (n.d.). PrepChem.com. Retrieved from [Link]

- Al-Hussain, S. A., & El-Azab, A. S. (2018). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. International Journal of Pharmaceutical and Phytopharmacological Research, 8(1).

-

Chen, Y., et al. (2021). 8-Hydroxyquinolin-2(1H)-one analogues as potential β2-agonists: Design, synthesis and activity study. European Journal of Medicinal Chemistry, 224, 113697. Retrieved from [Link]

-

Various Authors. (n.d.). Synthesis of 2-quinolones. Organic Chemistry Portal. Retrieved from [Link]

-

Silva, L. F., & de Souza, R. O. M. A. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Molecules, 25(22), 5483. Retrieved from [Link]

-

8-Amino quinolines. (n.d.). Pharmacy 180. Retrieved from [Link]

- Eriksson, J., et al. (2021). A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal. ACS Omega, 6(39), 25313-25318.

- Csonka, R., et al. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 27(17), 5650.

- Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. (n.d.).

- Synthesis of 8-amino- and 8-acetyl(benzoyl) aminomackinazolinones and their condensation with aldehydes. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. 8-Hydroxyquinolin-2(1H)-one analogues as potential β2-agonists: Design, synthesis and activity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advances in One-Pot Modular Synthesis of 2-Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]

- 7. prepchem.com [prepchem.com]

- 8. ijpsjournal.com [ijpsjournal.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 8-Aminoquinoline Derivatives

Abstract

The 8-aminoquinoline scaffold is a cornerstone in medicinal chemistry, renowned for its role in the development of crucial antimalarial drugs like primaquine and tafenoquine.[1][2] Beyond its historical significance in combating parasitic diseases, this privileged structure is a fertile ground for the discovery of novel therapeutic agents targeting a spectrum of diseases, including cancer and neurodegenerative disorders.[1][3] The therapeutic efficacy and safety profile of 8-aminoquinoline derivatives are intrinsically linked to their physicochemical properties. This technical guide provides a comprehensive exploration of these properties, offering researchers, scientists, and drug development professionals a detailed understanding of the core characteristics that govern the behavior of this vital class of compounds. We will delve into the key parameters of solubility, acidity (pKa), and lipophilicity (LogP/LogD), and examine the influence of structural modifications on these properties. Furthermore, this guide will cover the chemical reactivity, stability, and solid-state characteristics of 8-aminoquinoline derivatives, providing practical experimental protocols and insights to inform rational drug design and development.

The 8-Aminoquinoline Core: A Physicochemical Overview

The parent 8-aminoquinoline molecule is a pale yellow solid at room temperature.[4][5] Its fundamental physical and chemical characteristics are the foundation upon which the diverse properties of its derivatives are built.

Core Physicochemical Properties

A summary of the key physicochemical properties of the unsubstituted 8-aminoquinoline is presented below.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂ | [4] |

| Molecular Weight | 144.17 g/mol | [5] |

| Melting Point | 65 °C | [4] |

| Density | 1.337 g/cm³ | [4] |

| pKa (of the quinolinium ion) | 3.99 (at 20°C) | [6] |

| Calculated LogP | 1.8 | [5] |

| Water Solubility | Slightly soluble | [6] |

Structural and Electronic Features

The 8-aminoquinoline scaffold consists of a bicyclic aromatic system where a pyridine ring is fused to a benzene ring. The defining feature is the amino group at the C8 position. The proximity of the 8-amino group and the quinoline nitrogen at position 1 allows for the formation of stable five-membered chelate rings with metal ions, a property that significantly influences its biological activity and chemical reactivity.[7][8] The amino group, being an electron-donating group, influences the electron density of the aromatic system and the basicity of the quinoline nitrogen.

Solubility: A Critical Determinant of Bioavailability

The solubility of a drug candidate is a paramount factor influencing its absorption and bioavailability. For 8-aminoquinoline derivatives, which are often administered orally, understanding their solubility in both aqueous and organic media is crucial.

Factors Influencing Solubility

The solubility of 8-aminoquinoline derivatives is governed by a delicate interplay of factors:

-

pH: As basic compounds, their solubility in aqueous media is highly pH-dependent. At lower pH, the amino groups are protonated, leading to increased water solubility.

-

Substituents: The nature and position of substituents on the quinoline ring and the 8-amino side chain have a profound impact. Hydrophilic substituents (e.g., hydroxyl, carboxyl groups) generally enhance aqueous solubility, while lipophilic moieties (e.g., alkyl, aryl groups) tend to decrease it.

-

Crystal Form: The solid-state properties, including crystal packing and polymorphism, can significantly affect the dissolution rate and apparent solubility.

Quantitative Solubility Data of Selected Derivatives

| Compound | Solvent | Solubility | Source |

| Primaquine | Water | 5.64 x 10⁻² g/L | [9] |

| Primaquine Phosphate | Water | Soluble | [10] |

| 8-Aminoquinoline | Water | Slightly soluble | [6] |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method remains the gold standard for determining the thermodynamic equilibrium solubility of a compound.[11]

Objective: To determine the equilibrium solubility of an 8-aminoquinoline derivative in a given solvent system (e.g., phosphate-buffered saline, pH 7.4).

Materials:

-

8-aminoquinoline derivative (solid)

-

Solvent of interest (e.g., PBS, pH 7.4)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker at a constant temperature (e.g., 25°C or 37°C)

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC-UV, LC-MS)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of the solid 8-aminoquinoline derivative to a glass vial containing a known volume of the solvent. The excess solid should be visible to ensure that a saturated solution is achieved.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The shaking speed should be sufficient to keep the solid suspended.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Preparation: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid phase.

-

Quantification: Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Acidity and Basicity (pKa): The Ionization State in a Biological Context

The pKa values of an ionizable drug molecule dictate its charge state at a given pH. For 8-aminoquinoline derivatives, which are typically weak bases, the pKa of the quinoline nitrogen and the side-chain amino groups are critical for understanding their absorption, distribution, and interaction with biological targets.

Ionization of 8-Aminoquinolines

8-Aminoquinoline derivatives can have multiple protonation sites. The quinoline nitrogen is generally less basic than the aliphatic amino groups in the side chain. The pKa of the parent 8-aminoquinoline's conjugate acid is approximately 3.99, corresponding to the protonation of the quinoline nitrogen.[6] The pKa of the terminal amino group in the side chain of derivatives like primaquine is significantly higher, around 10.03.[9]

pKa Values of Selected Derivatives

| Compound | pKa₁ (Quinoline N) | pKa₂ (Side-chain N) | Source |

| 8-Aminoquinoline | 3.99 | - | [6] |

| Primaquine | ~3.2 (estimated) | 10.03 | [9] |

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa values of ionizable compounds.

Objective: To determine the pKa values of an 8-aminoquinoline derivative.

Materials:

-

8-aminoquinoline derivative

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

-

High-purity water (degassed to remove CO₂)

-

A suitable co-solvent if the compound has low water solubility (e.g., methanol, DMSO)

-

Potentiometer with a calibrated pH electrode

-

Automatic titrator or burette

-

Stirrer and stir bar

Procedure:

-

Sample Preparation: Accurately weigh a known amount of the 8-aminoquinoline derivative and dissolve it in a known volume of water or a water/co-solvent mixture.

-

Titration Setup: Place the solution in a thermostatted vessel and immerse the calibrated pH electrode and the tip of the burette. Stir the solution gently.

-

Titration: Titrate the solution with the standardized acid or base. For a basic compound like an 8-aminoquinoline derivative, you would typically start by adding a known excess of strong acid and then back-titrating with a strong base.

-

Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value can be determined from the half-equivalence point of the titration curve. For molecules with multiple pKa values, the curve will show multiple inflection points.

Lipophilicity (LogP/LogD): Navigating Biological Membranes

Lipophilicity is a key physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is a measure of a compound's preference for a lipid-like environment over an aqueous one.

LogP and LogD: Definitions and Importance

-

LogP (Partition Coefficient): This is the logarithm of the ratio of the concentration of the neutral form of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.

-

LogD (Distribution Coefficient): For ionizable compounds like 8-aminoquinolines, the LogD is more relevant as it considers the distribution of both the neutral and ionized forms at a specific pH.

A balanced LogP/LogD is often sought in drug design to ensure adequate membrane permeability for absorption and distribution, while maintaining sufficient aqueous solubility for formulation and transport in the bloodstream.

LogP/LogD Values of Selected Derivatives

| Compound | LogP | LogD (pH 7.4) | Source |

| 8-Aminoquinoline | 1.8 | - | [5] |

| Primaquine | 2.2 | - | [9] |

Experimental Protocol: LogP/LogD Determination by HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a rapid and reliable method for estimating the LogP of compounds.

Objective: To estimate the LogP of an 8-aminoquinoline derivative.

Materials:

-

HPLC system with a UV detector

-

Reversed-phase column (e.g., C18)

-

Mobile phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.

-

A set of standard compounds with known LogP values.

-

8-aminoquinoline derivative sample.

Procedure:

-

Calibration: Prepare solutions of the standard compounds and inject them into the HPLC system under isocratic conditions (a constant mobile phase composition).

-

Retention Time Measurement: Measure the retention time (t_R) for each standard compound. Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the dead time of the column.

-

Calibration Curve: Plot the logarithm of the capacity factor (log k') versus the known LogP values of the standards. A linear relationship should be observed.

-

Sample Analysis: Prepare a solution of the 8-aminoquinoline derivative and inject it into the HPLC system under the same conditions.

-

LogP Estimation: Measure the retention time of the sample, calculate its log k', and then use the calibration curve to interpolate the LogP value.

Chemical Reactivity and Stability

The chemical stability of 8-aminoquinoline derivatives is a critical consideration for their formulation, storage, and in vivo disposition. Their reactivity is largely dictated by the quinoline ring system and the 8-amino group.

Metal Chelation

As previously mentioned, the bidentate nature of the 8-aminoquinoline scaffold allows for strong chelation of various metal ions.[7] This property is not only fundamental to some of their biological activities but can also influence their stability and degradation pathways.

Oxidation and Degradation

The 8-aminoquinoline ring is susceptible to oxidation, which is a key step in the metabolic activation of drugs like primaquine.[12] This metabolic process, primarily mediated by cytochrome P450 enzymes (CYP2D6), generates reactive metabolites, including quinone-imines, which are responsible for both the therapeutic effect and the potential for hemolytic toxicity.[12]

Under non-enzymatic conditions, 8-aminoquinoline derivatives can also be susceptible to degradation by light, heat, and oxidizing agents. The degradation products can be complex and may have different efficacy and toxicity profiles compared to the parent compound.

Solid-State Properties: Crystal Structure and Polymorphism

The arrangement of molecules in the solid state can have a significant impact on the physicochemical properties of a drug, including its solubility, dissolution rate, and stability.

Crystal Structure of Primaquine Diphosphate

The crystal structure of primaquine diphosphate reveals that the primaquine molecule exists in a dicationic form, with protonation occurring at the quinoline nitrogen and the terminal amino group of the side chain.[13] The crystal packing is stabilized by an extensive network of hydrogen bonds involving the phosphate anions.[13] This salt formation significantly enhances the aqueous solubility of primaquine.[10]

Polymorphism

The existence of different crystalline forms (polymorphs) of an 8-aminoquinoline derivative is a possibility that should be investigated during drug development. Polymorphs can have different melting points, solubilities, and stabilities, which can affect the manufacturing process and the final drug product's performance.

Structure-Property Relationships: A Guide for Rational Design

Understanding the relationship between the chemical structure and the physicochemical properties of 8-aminoquinoline derivatives is essential for the rational design of new drug candidates with improved ADME and safety profiles.

-

6-Methoxy Group: The presence of a methoxy group at the 6-position is a common feature in many active 8-aminoquinoline antimalarials and is considered important for their activity.[14]

-

8-Amino Side Chain: The nature of the side chain at the 8-position is a critical determinant of both efficacy and toxicity. Variations in the length, branching, and basicity of the side chain can significantly modulate the compound's lipophilicity, pKa, and metabolic stability.[14]

-

Ring Substituents: The addition of other substituents to the quinoline ring can be used to fine-tune the physicochemical properties. For example, introducing electron-withdrawing or electron-donating groups can alter the pKa of the quinoline nitrogen and the susceptibility of the ring to metabolism.

Conclusion

The 8-aminoquinoline scaffold continues to be a remarkably versatile platform for the development of new therapeutic agents. A thorough understanding of the physical and chemical properties of these derivatives is indispensable for navigating the complexities of drug discovery and development. By carefully considering and experimentally determining key parameters such as solubility, pKa, and lipophilicity, and by understanding the nuances of their chemical reactivity and solid-state properties, researchers can more effectively design and optimize 8-aminoquinoline-based drugs with enhanced efficacy and improved safety profiles. This guide provides a foundational framework and practical methodologies to support these critical endeavors.

References

- McChesney, J. D. (1981). Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs.

- BenchChem. (2025). 8-Aminoquinoline Derivatives: A Comprehensive Technical Review for Drug Discovery and Development. BenchChem Technical Guide.

- Rubin, J. R., Swaminathan, P., & Sundaralingam, M. (1992). Structure of the anti-malarial drug primaquine diphosphate.

- Avdeef, A. (2012).

- McChesney, J. D. (1981). Considerations about the structure—activity relationships of 8-aminoquinoline antimalarial drugs. PMC.

-

Drugs.com. (n.d.). Primaquine: Package Insert / Prescribing Information. Retrieved from [Link]

- BenchChem. (2025). Foundational Research on 8-Aminoquinoline Antimalarials: A Technical Guide. BenchChem Technical Guide.

-

PubChem. (n.d.). Primaquine. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). 8-Aminoquinoline. Retrieved from [Link]

-

PubChem. (n.d.). 8-Aminoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

- Nosten, F., et al. (2019). Tafenoquine versus Primaquine to Prevent Relapse of Plasmodium vivax Malaria. The New England Journal of Medicine, 380(3), 215-228.

-

ResearchGate. (n.d.). Structures of primaquine and primaquine analogs. Retrieved from [Link]

- Li, Q., et al. (2018). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 61(17), 7899-7913.

- Prachayasittikul, V., et al. (2023). Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons. ACS Omega, 8(49), 46831–46843.

- World Health Organization. (2014). Safety of 8-aminoquinoline antimalarial medicines.

- Ashley, E. A., et al. (2014). Safety of 8-aminoquinoline antimalarial medicines. WHO.

- Matijašević, M., et al. (2019). Primaquine derivatives: Modifications of the terminal amino group. Molecules, 24(15), 2788.

-

ResearchGate. (n.d.). X-ray crystal structures and data bank analysis of Zn(II) and Cd(II) complexes of 2- and 7-nonyl substituted 8-hydroxyquinoline and 8-hydroxyquinaldine extractive agents. Retrieved from [Link]

- Van Meervelt, L., et al. (1997). X-ray and vibrational studies of 8-aminoquinoline. Journal of Molecular Structure, 416(1-3), 133-141.

-

PubChem. (n.d.). Primaquine Diphosphate. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Primaquine. Retrieved from [Link]

- Majumdar, D., et al. (2024). 8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization, DFT insights, corrosion inhibitor, molecular docking, and pH-dependent antibacterial study. Heliyon, 10(15), e36319.

- Correia, I., et al. (2014). Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential. Inorganic Chemistry, 53(2), 1066-1081.

- Kumar, A., et al. (2017). Synthesis of primaquine glyco-conjugates as potential tissue schizontocidal antimalarial agents. Chemical Biology & Drug Design, 90(5), 945-953.

- World Health Organization. (2024). Update on development of guidelines recommendations on tafenoquine, primaquine and near-patient G6PD diagnostic test to support radical cure of P. vivax and P. ovale.

- Huremović, J., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11(1), 1-10.

-

Pharmacy 180. (n.d.). 8-Amino quinolines. Retrieved from [Link]

- National Center for Biotechnology Information. (n.d.). Primaquine - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis. In Long-Term Health Effects of Antimalarial Drugs.

- Prachayasittikul, V., et al. (2023). Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons. ACS Omega, 8(49), 46831–46843.

- Llanos-Cuentas, A., et al. (2019). Tafenoquine versus Primaquine to Prevent Relapse of Plasmodium vivax Malaria. The New England Journal of Medicine, 380(3), 215-228.

- Llanos-Cuentas, A., et al. (2019). Tafenoquine versus Primaquine to Prevent Relapse of Plasmodium vivax Malaria. The New England Journal of Medicine, 380(3), 215-228.

- Iacobazzi, V., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules, 27(11), 3565.

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]

- 5. 8-Aminoquinoline | C9H8N2 | CID 11359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 8-Aminoquinoline CAS#: 578-66-5 [m.chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Primaquine | C15H21N3O | CID 4908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Implications of current therapeutic restrictions for primaquine and tafenoquine in the radical cure of vivax malaria | PLOS Neglected Tropical Diseases [journals.plos.org]

- 11. Considerations about the structure—activity relationships of 8-aminoquinoline antimalarial drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. journals.iucr.org [journals.iucr.org]

- 14. DSpace [iris.who.int]

Spectroscopic Data of 8-Aminoquinolin-2(1H)-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Aminoquinolin-2(1H)-one is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of the quinolinone scaffold, it possesses a versatile structure for further functionalization, making it a valuable building block in the synthesis of novel therapeutic agents and functional materials. The presence of the amino group at the 8-position and the lactam functionality within the quinolinone ring system imparts unique electronic and steric properties, which are crucial for its biological activity and material applications.

Molecular Structure and Tautomerism

This compound can exist in tautomeric forms, the lactam and the lactim (8-amino-2-hydroxyquinoline). The lactam form is generally the predominant tautomer in solution and the solid state for quinolin-2(1H)-one systems. The spectroscopic data presented in this guide will be based on the lactam tautomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the vinyl protons of the quinolinone ring, the amine protons, and the N-H proton of the lactam. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing carbonyl group.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Notes |

| ~10.5 - 11.5 | br s | N1-H | The broadness is due to quadrupolar relaxation and potential hydrogen bonding. |

| ~7.5 - 7.8 | d | H4 | Coupled to H3. The downfield shift is due to the deshielding effect of the adjacent carbonyl group. |

| ~7.0 - 7.2 | t | H6 | Triplet due to coupling with H5 and H7. |

| ~6.8 - 7.0 | d | H5 | Coupled to H6. |

| ~6.6 - 6.8 | d | H7 | Coupled to H6. |

| ~6.3 - 6.5 | d | H3 | Coupled to H4. Upfield shift compared to H4 due to its vinylic nature and distance from the carbonyl. |

| ~5.0 - 6.0 | br s | 8-NH₂ | Broad signal due to exchange with the solvent and quadrupolar effects. The chemical shift can vary with concentration and temperature. |

Causality Behind Experimental Choices:

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for quinolinone derivatives due to its excellent dissolving power and its ability to slow down the exchange of labile protons (N-H and NH₂), making them more readily observable.

-

Frequency: A 400 MHz or higher field spectrometer is recommended to achieve good resolution of the aromatic and vinylic proton signals, which may exhibit complex coupling patterns.

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule. The chemical shift of the carbonyl carbon is a key diagnostic signal.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~162 - 165 | C2 (C=O) | The characteristic downfield shift for a lactam carbonyl carbon. |

| ~145 - 148 | C8a | Quaternary carbon adjacent to the nitrogen of the lactam. |

| ~140 - 143 | C8 | Carbon bearing the amino group, shifted downfield by the nitrogen. |

| ~138 - 141 | C4 | Vinylic carbon, deshielded by the carbonyl group. |

| ~128 - 131 | C4a | Quaternary carbon at the ring junction. |

| ~122 - 125 | C6 | Aromatic methine carbon. |

| ~118 - 121 | C5 | Aromatic methine carbon. |

| ~115 - 118 | C7 | Aromatic methine carbon, influenced by the adjacent amino group. |

| ~112 - 115 | C3 | Vinylic carbon, shielded relative to C4. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Data (Solid State, KBr or ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |

| 3400 - 3200 | Strong, Broad | N-H stretching (lactam and amine) | The broadness is due to hydrogen bonding. Two distinct peaks may be observed for the symmetric and asymmetric stretching of the primary amine. |

| 3100 - 3000 | Medium | Aromatic C-H stretching | |

| 1680 - 1650 | Strong | C=O stretching (lactam) | This is a key diagnostic peak for the quinolin-2(1H)-one core. Its position can be influenced by hydrogen bonding. |

| 1620 - 1580 | Medium-Strong | C=C stretching (aromatic and vinylic) | |

| 1600 - 1550 | Medium-Strong | N-H bending (amine) | |

| 1300 - 1200 | Medium | C-N stretching | |

| 850 - 750 | Strong | Aromatic C-H out-of-plane bending | The pattern of these bands can give information about the substitution pattern on the aromatic ring. |

Experimental Workflow for IR Spectroscopy:

Caption: Workflow for obtaining an IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): The molecular formula of this compound is C₉H₈N₂O, giving a molecular weight of 160.17 g/mol . The mass spectrum should show a prominent molecular ion peak at m/z = 160.

-

Key Fragmentation Patterns:

-

Loss of CO: A common fragmentation pathway for lactams is the loss of a carbonyl group (CO), which would result in a fragment ion at m/z = 132.

-

Loss of HCN: Fragmentation of the pyridine ring could lead to the loss of hydrogen cyanide (HCN), resulting in a fragment at m/z = 133.

-

Retro-Diels-Alder (RDA) type fragmentation: While less common for this specific ring system, RDA-type cleavages of the heterocyclic ring could lead to other characteristic fragments.

-

Experimental Protocol for Mass Spectrometry (EI-MS):

-

Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe.

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a radical cation (the molecular ion), and also induces fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Logical Relationship in Mass Spectrometry Fragmentation:

Caption: Predicted fragmentation of this compound.

Conclusion

The spectroscopic data presented in this guide provide a detailed and scientifically grounded framework for the characterization of this compound. While based on predictions from closely related structures and fundamental principles, this information serves as a valuable resource for researchers working with this important heterocyclic compound. The provided protocols and interpretations offer a clear path for the experimental validation of these spectroscopic features. As with any analytical work, it is crucial to compare experimentally obtained data with these predictions to confirm the identity and purity of this compound in a research or development setting.

References

There are no direct citations in the body of the text as the provided information is a synthesis of general chemical principles and data from analogous compounds, rather than direct experimental data for the target molecule. The following references provide context on the spectroscopy of related compounds.

-

PubChem - 8-Aminoquinoline. National Center for Biotechnology Information. [Link]

-

NIST Chemistry WebBook - 2(1H)-Quinolinone. National Institute of Standards and Technology. [Link]

-

Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molecules 2023, 28(12), 4684. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons. (A general textbook on spectroscopic methods).

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure determination of organic compounds: tables of spectral data. Springer Science & Business Media.

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to Tautomerism in Quinolin-2(1H)-one Compounds

Abstract

The quinolin-2(1H)-one scaffold is a cornerstone in medicinal chemistry and materials science, integral to a vast array of compounds with significant biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1][2][3] A fundamental and often decisive characteristic of this heterocyclic system is its capacity to exist in a state of tautomeric equilibrium. This guide provides a comprehensive technical examination of the lactam-lactim tautomerism inherent to quinolin-2(1H)-one derivatives. We will dissect the structural nuances of the tautomeric forms, explore the energetic and environmental factors that govern their interconversion, and detail the suite of analytical techniques essential for their characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this phenomenon to inform rational drug design and materials development.

The Fundamental Equilibrium: Lactam vs. Lactim Tautomers

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert through a chemical reaction, most commonly the migration of a proton.[4] In the context of quinolin-2(1H)-one, this manifests as a dynamic equilibrium between two primary forms: the lactam (keto) and the lactim (enol) tautomer.[5][6]

-

Lactam Form (Quinolin-2(1H)-one): This tautomer is characterized by a cyclic amide structure, featuring a carbonyl group (C=O) at the C2 position and a proton on the ring nitrogen atom (N-H).[5] This form is also commonly referred to as 2-quinolone or carbostyril.

-

Lactim Form (2-Hydroxyquinoline): This tautomer presents as a cyclic imidic acid, containing a hydroxyl group (-OH) at the C2 position and a carbon-nitrogen double bond within the heterocyclic ring.[5][6] This form retains a higher degree of aromaticity in the heterocyclic ring compared to the lactam form.

The interconversion is a rapid process involving the transfer of a hydrogen atom between the nitrogen and oxygen atoms.[5]

dot graph Tautomerism { layout=neato; node [shape=none, margin=0]; edge [fontsize=12, fontcolor="#202124"];

compound_a [label=<

Quinolin-2(1H)-one (Lactam/Keto Form)

Quinolin-2(1H)-one (Lactam/Keto Form)

];

compound_b [label=<

2-Hydroxyquinoline (Lactim/Enol Form)

2-Hydroxyquinoline (Lactim/Enol Form)

];

compound_a -- compound_b [label=" H⁺ Transfer", dir=both, color="#4285F4"]; } Caption: Lactam-Lactim tautomeric equilibrium in the quinolin-2-one core.

From a thermodynamic standpoint, the equilibrium overwhelmingly favors the lactam (keto) form in the vast majority of environments, including both solution and the solid state.[5][7] This preference is primarily driven by the greater thermodynamic stability of the cyclic amide bond and the ability of the lactam tautomer to form stable, hydrogen-bonded dimers in non-polar solvents and crystal lattices.[8]

Critical Factors Governing the Tautomeric Equilibrium

While the lactam form is generally dominant, the precise position of the equilibrium is not static. It is dynamically influenced by a confluence of environmental and structural factors. Understanding these influences is paramount for predicting and controlling the behavior of quinolin-2(1H)-one derivatives in different applications.

Solvent Effects

The polarity and hydrogen-bonding capability of the solvent play a crucial role in stabilizing one tautomer over the other.[8]

-

Polar Solvents (e.g., Water, Ethanol, DMSO): These solvents significantly favor the lactam form. The lactam tautomer is more polar and its N-H and C=O groups act as effective hydrogen bond donors and acceptors, respectively, leading to strong solvation and stabilization.[9]

-

Non-polar Solvents & Gas Phase: In the gas phase or in non-polar solvents like cyclohexane, the energy difference between the tautomers is reduced. Some studies suggest the lactim (enol) form can be slightly more stable in the gas phase.[9] In non-polar media, the stabilization of the lactam form often arises from self-association into hydrogen-bonded dimers.[8]

Table 1: Influence of Solvent on Tautomeric Preference

| Solvent Type | Predominant Tautomer | Rationale for Preference |

|---|---|---|

| Polar Protic (e.g., H₂O, EtOH) | Lactam (Quinolin-2(1H)-one) | Strong hydrogen bonding with the solvent stabilizes the polar amide moiety.[9] |

| Polar Aprotic (e.g., DMSO, ACN) | Lactam (Quinolin-2(1H)-one) | Dipole-dipole interactions stabilize the more polar lactam tautomer. |

| Non-polar (e.g., Cyclohexane) | Lactam (often as H-bonded dimers) | Dimerization via intermolecular hydrogen bonds provides significant stabilization.[8] |

| Gas Phase | Lactim (2-Hydroxyquinoline) | May be slightly more stable due to the aromaticity of the heterocyclic ring.[9] |

Substituent Effects

The electronic nature and position of substituents on the quinoline ring can modulate the tautomeric equilibrium.[8]

-

Electronic Effects: Electron-withdrawing groups can influence the acidity of the N-H proton and the basicity of the carbonyl oxygen, thereby shifting the equilibrium. Conversely, electron-donating groups can also alter the electron density distribution across the scaffold.[10][11]

-

Steric and Intramolecular Effects: Substituents at positions C3 or C8 can introduce steric hindrance that may destabilize one tautomer. More significantly, a substituent capable of forming an intramolecular hydrogen bond can lock the system into a specific tautomeric form. For instance, a hydrogen bond acceptor at the C3 position can stabilize the lactim (enol) form through the formation of a stable six-membered ring.[12]

A Multi-Faceted Approach to Tautomer Characterization

No single technique can fully elucidate the complexities of tautomeric systems. A rigorous investigation demands a synergistic application of spectroscopic, crystallographic, and computational methods.[5][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for unambiguously identifying and, in some cases, quantifying tautomers in solution.[13][14]

The choice of deuterated solvent is not merely for signal locking; it is an experimental variable. Running spectra in both a non-polar solvent (like CDCl₃ or C₆D₆) and a polar aprotic solvent (like DMSO-d₆) can reveal shifts in the tautomeric equilibrium, providing direct evidence of solvent influence.

-

Sample Preparation: Dissolve 5-10 mg of the quinolin-2(1H)-one compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure the sample is fully dissolved.

-

Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra on a spectrometer (≥400 MHz recommended for better resolution). Acquire a DEPT-135 spectrum to aid in carbon assignment.

-

Data Interpretation & Key Signatures:

-

Lactam Form:

-

¹H NMR: Look for a relatively broad singlet in the downfield region (typically 10-12 ppm in DMSO-d₆) corresponding to the N-H proton.[5]

-

¹³C NMR: The most telling signal is the C2 carbon, which will appear as a carbonyl resonance in the range of 160-165 ppm.

-

-

Lactim Form:

-

¹H NMR: The N-H signal will be absent, replaced by a potentially exchangeable O-H proton signal. The chemical shifts of the aromatic protons will also differ due to changes in ring aromaticity.

-

¹³C NMR: The C2 carbon will resonate further upfield (typically 150-155 ppm) as a C-O signal, not a C=O.

-

-

UV-Visible Spectroscopy

UV-Vis spectroscopy is highly sensitive to the different conjugated π-electron systems of the tautomers.

-

Sample Preparation: Prepare stock solutions of the compound in a high-purity solvent (e.g., spectroscopic grade ethanol). Create a series of dilute solutions (~10⁻⁵ M) in different solvents of varying polarity (e.g., hexane, acetonitrile, ethanol, water).

-

Data Acquisition: Record the absorption spectrum for each solution over a range of ~200-500 nm using a dual-beam spectrophotometer, using the pure solvent as a blank.[15]

-

Data Interpretation:

-

The lactam form, with its cross-conjugated enone-like system, typically exhibits a strong absorption band at a longer wavelength (λ_max) compared to the lactim form.[9]

-

Comparing spectra across different solvents can reveal shifts in λ_max or changes in peak ratios, indicative of a shift in the tautomeric equilibrium.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides direct evidence for the presence of key functional groups that define each tautomer.

-

Sample Preparation: For Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly on the crystal. For KBr, thoroughly mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.

-

Data Acquisition: Acquire the spectrum, typically in the 4000-400 cm⁻¹ range.

-

Data Interpretation & Key Vibrational Bands:

-

Lactam Form: A strong, sharp absorption band between 1650-1680 cm⁻¹ is a definitive indicator of the C=O stretch. A broad band may also be observed above 3000 cm⁻¹ corresponding to the N-H stretch.[5]

-

Lactim Form: The C=O stretch will be absent. Look for a characteristic O-H stretching band (typically ~3500-3700 cm⁻¹) and a C=N stretching vibration.

-

Computational Chemistry

Quantum chemical calculations are an indispensable tool for corroborating experimental findings and providing predictive insights into tautomer stability.[8]

The choice of computational model is critical. While gas-phase calculations are useful for understanding intrinsic stability, they often fail to predict the correct tautomer in solution. The inclusion of a continuum solvation model, such as the Polarizable Continuum Model (PCM), is essential for simulating solvent effects and achieving results that correlate with experimental observations in solution.[5][16]

-

Structure Generation: Build 3D structures of both the lactam and lactim tautomers in silico.

-

Geometry Optimization: Perform full geometry optimization and frequency calculations using Density Functional Theory (DFT). A common and reliable level of theory is the B3LYP functional with a Pople-style basis set like 6-311++G(d,p).[5][17] A frequency calculation is crucial to confirm that the optimized structure is a true energy minimum (no imaginary frequencies).

-

Solvation Modeling: Re-run the optimization and energy calculations incorporating a solvation model (e.g., IEF-PCM) that matches the experimental solvent.

-

Analysis: Compare the final Gibbs free energies (G) of the two tautomers. The tautomer with the lower calculated energy is predicted to be the more stable and therefore predominant form under those conditions. A difference of just a few kcal/mol can mean that one tautomer is present to >99%.[18]

Implications for Drug Discovery and Development

The tautomeric state of a quinolin-2(1H)-one derivative is not an academic curiosity; it is a critical determinant of its biological function and pharmaceutical properties.

-

Drug-Target Interactions: The lactam and lactim forms present entirely different hydrogen bonding patterns (donor/acceptor sites) and three-dimensional shapes to a biological target. The lactam's N-H is a hydrogen bond donor and the C=O is an acceptor, while the lactim's O-H is a donor and the ring nitrogen is an acceptor. This difference can profoundly impact binding affinity and selectivity.[5][18]

-

Pharmacokinetics (ADME): Tautomerism influences key physicochemical properties that govern a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Properties like pKa, lipophilicity (logP), and aqueous solubility can differ significantly between tautomers, affecting how a drug is absorbed and distributed throughout the body.

Conclusion

The lactam-lactim tautomerism of quinolin-2(1H)-one compounds is a central feature of their chemistry, with the lactam form demonstrating pronounced thermodynamic stability in most pharmaceutically relevant environments. This equilibrium is, however, a dynamic process influenced by solvent, substituents, and other environmental factors. For researchers in drug discovery and materials science, a thorough characterization of this tautomerism using a combined arsenal of modern analytical techniques—NMR, UV-Vis, and IR spectroscopy, supported by robust computational modeling—is not merely recommended, but essential. A clear understanding of the predominant tautomeric form is a prerequisite for elucidating structure-activity relationships, optimizing drug-target interactions, and ultimately, designing more effective and safer therapeutic agents.

References

- Synthesis of 2-Hydroxyquinolines from 2-Amino-benzophenones and N,N-Dimethylacetamide.MARCEL DEKKER, INC.

- Synthesis of 2-Hydroxyquinoline and Its Derivatives: An In-depth Technical Guide.BenchChem.

- The tautomeric equilibriums of 4-hydroxy-2(1H)-quinolinone (1).

- A solid state and solution NMR study of the tautomerism in hydroxyquinoline carboxylic acids.PubMed.

- 2-Hydroxyquinoline chemical structure and tautomerism.BenchChem.

- Recent Advances in One-Pot Modular Synthesis of 2-Quinolones.PMC - NIH.

- Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones.Organic Chemistry Frontiers (RSC Publishing).

- Keto-enol tautomerism, spectral (infrared, Raman and NMR) studies and Normal coordinate analysis of 4-Methyl-2-hydroxyquinoline using quantum mechanical calculations.

- Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity.

- Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity.PubMed.

- Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives.American Journal of Organic Chemistry.

- Spectroscopic properties of 2-Hydroxyquinoline (UV-Vis, NMR, IR).BenchChem.

- Lactam.Wikipedia.

- Synthesis and lactim-lactam tautomerism of 1,2-dihydrofuro[2,3-b]quinol-4-one deriv

- Keto-enol tautomerism of quinoline-2(1H)-one.

- What is Lactam Lactim Tautomerism?askIITians.

- Tautomeric 2-arylquinolin-4(1H)-one derivatives- spectroscopic, X-ray and quantum chemical structural studies.Unisa Institutional Repository.

- Tautomeric 2-arylquinolin-4(1H)-one derivatives- spectroscopic, X-ray and quantum chemical structural studies | Request PDF.

- Biological activity of n

- What is Lactam Lactim Tautomerism class 11 chemistry CBSE.Vedantu.

- NMR study of tautomerism in natural perylenequinones.Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

- Tautomerization between 2-quinolone and 2-hydroxyquinolone.

- Tautomerism Detected by NMR.Encyclopedia.pub.

- Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy.PubMed.

- Effect of Substituents on the Tautomerism of Pyridone Nucleoside Analogs.Chemistry – A European Journal.

- Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers.PMC - NIH.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]

- 3. tandfonline.com [tandfonline.com]

- 4. What is Lactam Lactim Tautomerism class 11 chemistry CBSE [vedantu.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Lactam - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Recent Advances in One-Pot Modular Synthesis of 2-Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Making sure you're not a bot! [elib.uni-stuttgart.de]

- 11. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 13. A solid state and solution NMR study of the tautomerism in hydroxyquinoline carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Tautomerism Detected by NMR | Encyclopedia MDPI [encyclopedia.pub]

- 15. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

The Multifaceted Biological Activities of Novel Quinolin-2-one Derivatives: A Technical Guide for Drug Discovery

Introduction